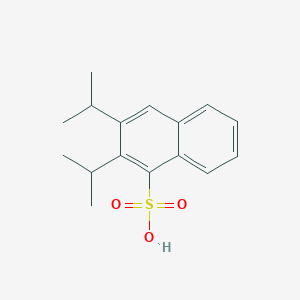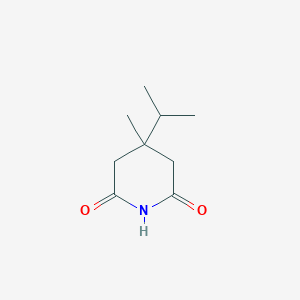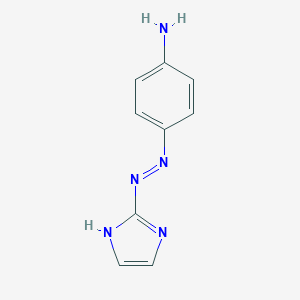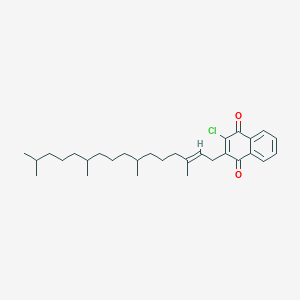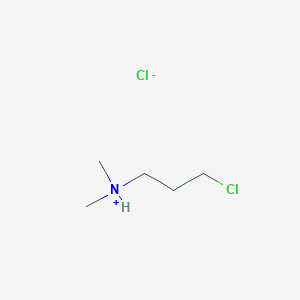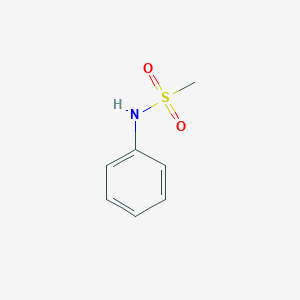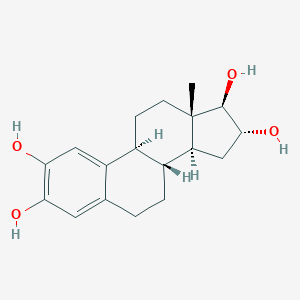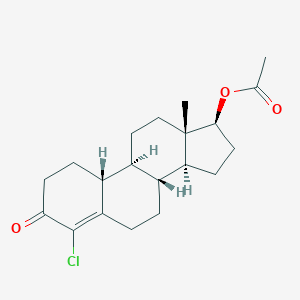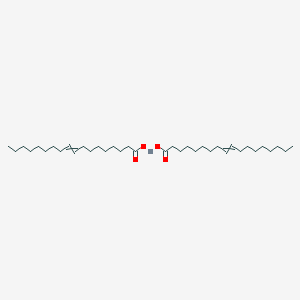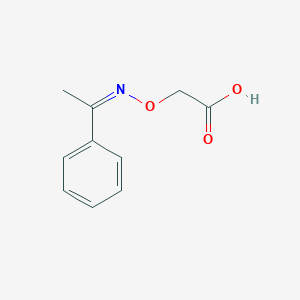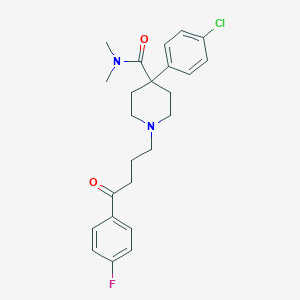
Amiperone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amiperone is a chemical compound that belongs to the phenylpiperazine class of compounds. It is a dopamine antagonist and is used in scientific research as a tool to study the effects of dopamine antagonism on various biological systems.
Aplicaciones Científicas De Investigación
Amiperone is primarily used in scientific research as a tool to study the effects of dopamine antagonism on various biological systems. It has been used to study the role of dopamine in drug addiction, schizophrenia, and other neurological disorders. Amiperone has also been used in studies to investigate the effects of dopamine antagonism on behavior, cognition, and memory.
Mecanismo De Acción
Amiperone acts as a dopamine antagonist by binding to dopamine receptors and preventing the binding of dopamine. This results in a decrease in dopamine activity, which can lead to a variety of physiological and behavioral effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of amiperone are primarily related to its dopamine antagonism. Amiperone has been shown to decrease dopamine activity in various regions of the brain, which can lead to changes in behavior, cognition, and memory. It has also been shown to have effects on other neurotransmitters such as serotonin and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using amiperone in lab experiments is its specificity for dopamine receptors. This allows researchers to study the effects of dopamine antagonism without affecting other neurotransmitters. However, one limitation of using amiperone is its relatively short half-life, which can make it difficult to study long-term effects.
Direcciones Futuras
There are several future directions for research on amiperone. One area of research could be to investigate the effects of amiperone on other neurotransmitter systems, such as the glutamate system. Another area of research could be to study the effects of long-term amiperone use on behavior and cognition. Additionally, researchers could investigate the potential therapeutic uses of amiperone for neurological disorders such as schizophrenia and drug addiction.
Métodos De Síntesis
The synthesis of amiperone involves the reaction of 1-(2-bromoethyl)-4-chlorobenzene with piperazine in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure amiperone.
Propiedades
Número CAS |
1580-71-8 |
|---|---|
Nombre del producto |
Amiperone |
Fórmula molecular |
C24H28ClFN2O2 |
Peso molecular |
430.9 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-N,N-dimethylpiperidine-4-carboxamide |
InChI |
InChI=1S/C24H28ClFN2O2/c1-27(2)23(30)24(19-7-9-20(25)10-8-19)13-16-28(17-14-24)15-3-4-22(29)18-5-11-21(26)12-6-18/h5-12H,3-4,13-17H2,1-2H3 |
Clave InChI |
WMVSIGOLIQMRHF-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
SMILES canónico |
CN(C)C(=O)C1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Otros números CAS |
1580-71-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




